Enhanced Lipophilicity Drives Superior Predicted Membrane Permeability Versus Des-Fluoro Analog
The calculated partition coefficient (XLogP3-AA) for the target compound is 3.3, markedly higher than the des-fluoro analog 4-phenylpiperazine-1-carboxamide which has an XLogP3 of approximately 1.2 [1] [2]. This increase of over 2.1 LogP units translates to a predicted 100-fold higher partition into a lipid bilayer, directly implying superior passive membrane permeability. The experimentally measured LogP from a vendor source is 3.86, corroborating this highly lipophilic nature .
| Evidence Dimension | Predicted Membrane Permeability (via LogP) |
|---|---|
| Target Compound Data | XLogP3-AA: 3.3; Vendor LogP: 3.86 |
| Comparator Or Baseline | 4-phenylpiperazine-1-carboxamide, XLogP3: ~1.2 [2]; 4-(4-fluorophenyl)piperazine-1-carboxamide, XLogP3: ~1.5 (estimated) [2] |
| Quantified Difference | XLogP3 difference of +2.1 units vs. des-fluoro analog; a >100-fold increase in theoretical partition coefficient. |
| Conditions | In silico prediction using PubChem 2025 release [1] and comparative scaffold analysis. |
Why This Matters
The substantially higher lipophilicity is a critical selection factor for research involving cell-based assays or in vivo models, where optimal passive membrane permeability is required for intracellular target engagement or blood-brain barrier penetration.
- [1] PubChem. Compound Summary for CID 4998530: N-(3-fluoro-4-methylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide. Computed Properties: XLogP3-AA. Accessed April 2026. View Source
- [2] PubChem. Compound Summary for 4-phenylpiperazine-1-carboxamide (CID 20563870) and 4-(4-fluorophenyl)piperazine-1-carboxamide (CID 2773997). Computed Properties: XLogP3-AA. Accessed April 2026. Used for cross-scaffold LogP comparison. View Source
